2-[(3-Bromopropoxy)methyl]oxolane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromopropoxy)methyl]oxolane typically involves the reaction of 3-bromopropanol with tetrahydrofuran in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, or amines.
Oxidation Products: Oxidation can yield various oxolane derivatives with different oxidation states.
Scientific Research Applications
2-[(3-Bromopropoxy)methyl]oxolane is utilized in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Discovery: The compound is used in the development of pharmaceutical agents due to its ability to form various derivatives.
Material Science: It is employed in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Bromopropoxy)methyl]oxolane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. In oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups .
Comparison with Similar Compounds
2-[(3-Chloropropoxy)methyl]oxolane: Similar in structure but with a chlorine atom instead of bromine.
2-[(3-Iodopropoxy)methyl]oxolane: Contains an iodine atom, making it more reactive in substitution reactions.
Uniqueness: 2-[(3-Bromopropoxy)methyl]oxolane is unique due to its balanced reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for practical applications .
Properties
IUPAC Name |
2-(3-bromopropoxymethyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBXDWYCBLYUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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